molecular formula C31H35NO8 B303692 Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303692
M. Wt: 549.6 g/mol
InChI Key: NQVLKEBNWDEYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMQDD, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways, as well as the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as to inhibit the aggregation of amyloid beta peptides. Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to have antioxidant properties, which may be beneficial in treating a variety of conditions.

Advantages and Limitations for Lab Experiments

Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have a number of potential applications in various fields of scientific research. However, there are also some limitations to its use. Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be difficult to work with due to its low solubility in water, and its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One area of interest is its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate may also have potential applications in treating other neurodegenerative diseases, as well as cancer. Further research is needed to fully understand the mechanism of action of Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, as well as its potential applications in various fields of scientific research.

Synthesis Methods

Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 3-methoxyphenylacetic acid to form the corresponding acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with diethylamine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate.

Scientific Research Applications

Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.

properties

Product Name

Diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C31H35NO8

Molecular Weight

549.6 g/mol

IUPAC Name

diethyl 4-(2,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C31H35NO8/c1-7-39-30(34)25-17(3)32-23-16-21(18-10-9-11-19(14-18)36-4)27(31(35)40-8-2)29(33)28(23)26(25)22-15-20(37-5)12-13-24(22)38-6/h9-15,21,26-27,32H,7-8,16H2,1-6H3

InChI Key

NQVLKEBNWDEYMA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=CC(=C3)OC)OC)C4=CC(=CC=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=CC(=C3)OC)OC)C4=CC(=CC=C4)OC

Origin of Product

United States

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